N-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of N-methylbenzenesulfonamide with 4-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various substituted benzenesulfonamide compounds .
Scientific Research Applications
N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The nitrophenyl and hydrazinecarbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,4-DIMETHYL-N-PHENYLBENZENESULFONAMIDE: Similar structure but lacks the nitrophenyl and hydrazinecarbonyl groups.
4-METHYL-N-[(E)-{[(4-METHYLPHENYL)SULFONYL]AMINO}(PHENYL)METHYLIDENE]BENZENESULFONAMIDE: Shares the benzenesulfonamide group but has different substituents.
Uniqueness
N-METHYL-N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N4O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N4O5S/c1-24(31(29,30)20-5-3-2-4-6-20)18-13-9-17(10-14-18)21(26)23-22-15-16-7-11-19(12-8-16)25(27)28/h2-15H,1H3,(H,23,26)/b22-15+ |
InChI Key |
GJRCXAOUASQANS-PXLXIMEGSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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